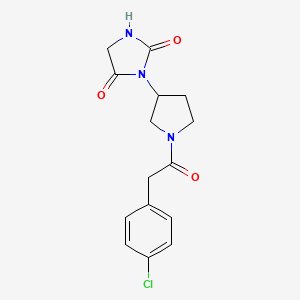

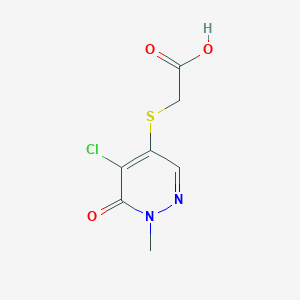

3-(1-(2-(4-Chlorophenyl)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-(2-(4-Chlorophenyl)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CPI-613 and has been studied extensively for its potential use as an anticancer agent. In

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis and Spectral Analysis

Compounds with imidazolidine-2,4-dione structures are synthesized and characterized using spectral and thermal methods. For instance, the synthesis of racemic 3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione demonstrated the compound's high thermal stability and provided insight into its structural properties through X-ray diffraction studies and DFT calculations (Prasad et al., 2018).

Molecular Design for Biological Activities

The molecular design of imidazolidine derivatives, including the synthesis of thiazolidine-2,4-diones, has been explored for their hypoglycemic activities. This research indicates the potential of these compounds in developing treatments for conditions like diabetes (Oguchi et al., 2000).

Electrochemical Synthesis

An innovative approach to synthesizing 3-acyl imidazo[1,5-a]pyridines through an electrochemical tandem sp3 (C–H) double amination of acetophenones highlights the efficiency and potential of electrochemical methods in creating pharmacologically relevant moieties (Wang et al., 2022).

Biological Activities

Antifungal and Antimicrobial Activities

Novel 4(3H)-quinazolinone derivatives, including those with a 3-(4-chlorophenyl) moiety, were synthesized and evaluated for their potential anti-inflammatory and analgesic activities. Such studies are crucial for identifying new therapeutic agents (Farag et al., 2012).

Antioxidant Properties

The synthesis of new heterocyclic derivatives of 2-amino-4-(1-benzoylindol-3-yl)selenophene-3-carbonitrile and their evaluation for antioxidant activities indicate the role of these compounds in combating oxidative stress, showcasing the importance of selenium in biological systems (El-Sawy et al., 2013).

Herbicidal Activities

Research into the herbicidal activities of new 3-(5-alkoxy-2,4-dihalophenyl)-5-alkylidene-1,3-imidazolidine-2,4-dione derivatives explores the agricultural applications of these compounds, highlighting their potential in weed control (Yano et al., 2001).

Mécanisme D'action

Target of Action

The compound 3-(1-(2-(4-Chlorophenyl)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a complex molecule that likely interacts with multiple targetsIt is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . Pyrrolidine derivatives also exhibit target selectivity .

Mode of Action

For instance, the pyrrolidine ring, due to its sp3 hybridization and non-planarity, can efficiently explore the pharmacophore space . This allows the compound to bind to its targets in a specific orientation, potentially leading to changes in the target’s function.

Biochemical Pathways

It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is plausible that this compound may affect a variety of biochemical pathways related to these activities.

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in drug molecules, such as nitrogen in the pyrrolidine ring, can modify physicochemical parameters and improve adme/tox results for drug candidates .

Result of Action

Similar compounds have shown nanomolar activity against certain targets, suggesting that this compound may have potent effects at the molecular and cellular level .

Action Environment

It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . Therefore, it is plausible that environmental factors that affect the spatial orientation of these substituents could influence the compound’s action.

Propriétés

IUPAC Name |

3-[1-[2-(4-chlorophenyl)acetyl]pyrrolidin-3-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O3/c16-11-3-1-10(2-4-11)7-13(20)18-6-5-12(9-18)19-14(21)8-17-15(19)22/h1-4,12H,5-9H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTVOSJRVNYTJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CNC2=O)C(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-(4-Chlorophenyl)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

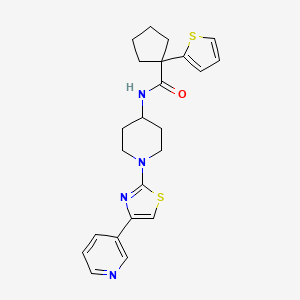

![1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2772974.png)

![N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide](/img/structure/B2772976.png)

![2,5-dimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2772979.png)

![Methyl (E)-4-[4-[(3aR,6aS)-5-acetyl-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-3-yl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2772980.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2772981.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2772985.png)

![(2Z)-2-[(2,3-dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2772993.png)